molecular formula C13H13N3O3S B1387511 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1172279-37-6

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1387511
CAS RN: 1172279-37-6
M. Wt: 291.33 g/mol
InChI Key: LWVVSXOJWHIFST-UHFFFAOYSA-N
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Description

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid, also known as MTPCA, is a small molecule that has recently been studied for its potential applications in various scientific research fields. MTPCA is an organic compound that can be synthesized using a variety of methods, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have potential applications in the fields of drug delivery, gene therapy, and biosensing. 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has also been studied for its potential use as an anti-cancer agent, as it has been found to have the ability to inhibit the growth of certain cancer cells. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential use in the field of nanotechnology, as it has been found to be a good candidate for the development of nanomaterials.

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

The exact mode of action of this compound is not well understood. It is likely that it interacts with its targets, possibly kinases, leading to changes in the function of these proteins. This could result in altered cellular signaling pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities .

Advantages and Limitations for Lab Experiments

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of using 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its low cost, as it can be synthesized using a variety of methods. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid is a small molecule, which makes it easier to handle and manipulate in the lab. However, there are also some limitations to using 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid research. One potential direction is the use of 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in drug delivery systems, as it has been found to be capable of modulating the activity of certain enzymes. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid could be used in the development of nanomaterials, as it has been found to be a good candidate for the development of nanomaterials. Finally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid could also be used in gene therapy, as it has been found to have the potential to inhibit the growth of certain cancer cells.

Synthesis Methods

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid can be synthesized in a variety of ways, including the use of a nucleophilic substitution reaction, a condensation reaction, or a Grignard reaction. The most common method of synthesis involves the use of a nucleophilic substitution reaction, which involves the reaction of a nucleophile with an electrophilic center in order to form a new compound. This reaction can be used to create 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid from the starting materials 2-morpholin-4-ylpyridine and 1,3-thiazole-4-carboxylic acid.

properties

IUPAC Name

2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-13(18)10-8-20-12(15-10)9-1-2-14-11(7-9)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVVSXOJWHIFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid

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